BenchChemオンラインストアへようこそ!

Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate

Macrophage M2 Polarization Multiple Sclerosis Phenotypic Screening

Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate (CAS 1969287-82-8) is a chiral, cis-configured 3,4-disubstituted piperidine derivative bearing a Boc-protected amine at the 3-position and a 3-fluorophenyl substituent at the 4-position. This compound serves as an advanced key intermediate in the synthesis of pharmacologically active 3,4-disubstituted piperidine derivatives, with specific applications documented in macrophage M2 polarization modulation for multiple sclerosis research and amino-fluoropiperidine-based kinase inhibitor programs.

Molecular Formula C16H23FN2O2
Molecular Weight 294.37
CAS No. 1969287-82-8
Cat. No. B2797082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
CAS1969287-82-8
Molecular FormulaC16H23FN2O2
Molecular Weight294.37
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=CC=C2)F
InChIInChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-7-13(14(18)10-19)11-5-4-6-12(17)9-11/h4-6,9,13-14H,7-8,10,18H2,1-3H3/t13-,14-/m1/s1
InChIKeyFYDLKIMTIIGWBV-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate (CAS 1969287-82-8): Chiral Piperidine Intermediate for Targeted Drug Discovery


Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate (CAS 1969287-82-8) is a chiral, cis-configured 3,4-disubstituted piperidine derivative bearing a Boc-protected amine at the 3-position and a 3-fluorophenyl substituent at the 4-position . This compound serves as an advanced key intermediate in the synthesis of pharmacologically active 3,4-disubstituted piperidine derivatives, with specific applications documented in macrophage M2 polarization modulation for multiple sclerosis research and amino-fluoropiperidine-based kinase inhibitor programs [1]. Its defined (3S,4R) absolute stereochemistry distinguishes it from its (3R,4S) enantiomer, the (3R,4R) trans diastereomer, and the (3S,4S) trans diastereomer, each of which may lead to divergent biological outcomes when elaborated into final target compounds [1].

Why Generic 3-Amino-4-aryl-piperidine Intermediates Cannot Replace Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate in Stereospecific Drug Discovery Programs


In stereospecific medicinal chemistry, the absolute configuration at the C3 and C4 positions of the piperidine ring directly dictates the three-dimensional presentation of pharmacophoric elements to biological targets. The (3S,4R) cis configuration encoded in CAS 1969287-82-8 orients the 3-amino and 4-(3-fluorophenyl) groups in a specific spatial arrangement that is non-interchangeable with its (3R,4S) enantiomer or (3R,4R)/(3S,4S) trans diastereomers [1]. Patent literature explicitly demonstrates that the (3S,4R)-3-amino-4-fluoropiperidine scaffold is employed as the chiral building block for constructing JAK kinase inhibitors, with downstream elaborated compounds achieving JAK3 IC50 values of 3.30 nM [2][3]. Substituting an isomer with inverted or altered stereochemistry would produce a different spatial pharmacophore, fundamentally altering target engagement. Furthermore, the 3-fluorophenyl substituent imparts distinct electronic and lipophilic properties compared to non-fluorinated phenyl or 4-fluorophenyl analogs, as evidenced in structure-activity relationship (SAR) studies of 3-amino-4-aryl-piperidine BACE1 inhibitors where aryl substitution patterns significantly modulated inhibitory potency [4].

Quantitative Differentiation Evidence for Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate vs. Closest Analogs


Stereochemical Assignment Drives Divergent Biological Application: (3S,4R) cis vs. (3R,4R) trans in Macrophage M2 Polarization Programs

The (3S,4R) cis configuration of CAS 1969287-82-8 is the stereochemistry required for constructing the 3,4-disubstituted piperidine lead compound S-28, which was identified through gene biomarker-based phenotypic screening as a macrophage M2 polarization modulator [1]. SynInnova Laboratories explicitly catalogs the (3R,4R) trans diastereomer (SI-3858) for the same application class, confirming that distinct stereoisomers are purposefully employed . While the final elaborated compounds S-28 and D11 (the most potent modulator, demonstrating good oral bioavailability and significant in vivo therapeutic effects in a multiple sclerosis model) were derived from specific stereochemical precursors, the Weng et al. (2019) study establishes that stereochemistry at the 3- and 4-positions is a critical determinant of M2 polarization modulatory activity [1][2].

Macrophage M2 Polarization Multiple Sclerosis Phenotypic Screening Stereospecific Synthesis

(3S,4R)-3-Amino-4-fluoropiperidine Scaffold as Enabling Intermediate for Sub-nanomolar JAK3 Kinase Inhibitors: Patent-Documented Activity

US Patent US11078206B2 (Daewoong Pharmaceutical Co.) explicitly employs tert-butyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate as the chiral starting material (Step 1) for synthesizing amino-fluoropiperidine derivatives with kinase inhibitory activity [1]. Elaborated compounds from this (3S,4R) scaffold demonstrate potent JAK3 inhibition, with a representative compound achieving an IC50 of 3.30 nM against JAK3 as documented in BindingDB [2]. The (3R,4S) enantiomer (CAS 907544-17-6) is also commercially available and is described by CookeChem as effective for increasing JAK inhibitory activity while reducing hERG inhibitory activity . This commercial differentiation between enantiomers underscores that the two antipodes are not functionally interchangeable in kinase inhibitor programs.

JAK3 Kinase Inhibition Immunosuppression Autoimmune Disease Chiral Building Block

3-Fluorophenyl Substituent Electronic Modulation vs. Non-fluorinated and 4-Fluorophenyl Analogs in BACE1 Inhibitor SAR

Lim et al. (2006) reported the synthesis and BACE1 inhibitory activity of optically active 3-amino-4-aryl-piperidines, demonstrating that the aryl substituent at the 4-position is a key determinant of inhibitory potency [1]. In the broader context of fluorinated piperidine medicinal chemistry, the 3-fluorophenyl group provides distinct electronic effects compared to unsubstituted phenyl or 4-fluorophenyl analogs. A study on enantioselective synthesis of 3-amino- and 3-amidofluoropiperidines demonstrated that fluorine atom substitution decreases the pKa and modulates the lipophilicity of 3-aminopiperidines, and that the relative stereochemistry of fluorine-containing substituents with the amino group at C3 has a measurable effect on these physicochemical properties [2].

BACE1 Inhibition Alzheimer's Disease Fluorine SAR Optically Active Piperidines

Commercial Availability of Distinct Stereoisomers Confirms Non-interchangeability: (3S,4R) vs. (3R,4R) vs. (3S,4S) in Vendor Catalogs

Multiple specialty chemical suppliers maintain separate catalog entries for the four possible stereoisomers of tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate: the (3S,4R) cis isomer (CAS 1969287-82-8), the (3R,4S) cis isomer (the enantiomer of CAS 1969287-82-8, commonly supplied as racemate), the (3R,4R) trans isomer (SynInnova SI-3858), and the (3S,4S) trans isomer (listed on chemicalbook.com) . The minimum purity specification for CAS 1969287-82-8 from CymitQuimica (Biosynth brand) is 95%, with a molecular weight of 294.4 g/mol . This deliberate commercial differentiation, where each stereoisomer is assigned a distinct catalog number and pricing tier, reflects the established principle that stereochemistry governs downstream biological activity in 3,4-disubstituted piperidine series.

Chiral Intermediate Procurement Stereoisomer Differentiation Custom Synthesis Research Supply Chain

Procurement-Relevant Application Scenarios for Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate (CAS 1969287-82-8)


Stereospecific Synthesis of Macrophage M2 Polarization Modulators for Multiple Sclerosis Drug Discovery

CAS 1969287-82-8 is directly applicable as a key chiral intermediate in the synthetic route to 3,4-disubstituted piperidine derivatives that modulate macrophage M2 polarization, a therapeutic strategy for multiple sclerosis . The Weng et al. (2019) J. Med. Chem. study identified compound S-28 as a lead M2 polarization modulator and D11 as the most potent analog with good oral bioavailability and significant in vivo efficacy in EAE models . Procurement of the correct (3S,4R) stereoisomer ensures synthetic fidelity to the published route; the (3R,4R) trans diastereomer (SynInnova SI-3858) is separately supplied for alternative SAR exploration .

Chiral Building Block for JAK3 Kinase Inhibitor Optimization Programs

US Patent US11078206B2 explicitly utilizes the (3S,4R)-3-amino-4-fluoropiperidine scaffold as the starting material for constructing potent JAK3 inhibitors, with elaborated compounds achieving IC50 values of 3.30 nM against JAK3 . This compound class targets autoimmune and inflammatory diseases through selective JAK/STAT pathway modulation . The (3R,4S) enantiomer (CAS 907544-17-6) is commercially positioned for programs prioritizing hERG liability reduction alongside JAK inhibition, indicating that selection between enantiomers should be guided by the specific optimization objectives of the drug discovery program .

SAR Exploration of 3-Amino-4-aryl-piperidine Scaffolds for CNS Target Engagement

The 3-amino-4-aryl-piperidine framework, exemplified by CAS 1969287-82-8, has established precedent in central nervous system (CNS) drug discovery, including BACE1 inhibition for Alzheimer's disease and NK3 receptor antagonism for psychiatric indications . The 3-fluorophenyl substituent provides a defined electronic profile that influences both target binding and physicochemical properties such as pKa and lipophilicity, as demonstrated in systematic studies of fluorinated 3-aminopiperidines . Researchers pursuing CNS-targeted piperidine programs should select the (3S,4R) stereochemistry when the published SAR from the Lim et al. (2006) BACE1 study or analogous programs requires cis-configured 3-amino-4-aryl substitution.

Custom Synthesis Starting Material for Proprietary 3,4-Disubstituted Piperidine Libraries

The Boc-protected amine at the 3-position of CAS 1969287-82-8 enables selective deprotection and subsequent functionalization (e.g., amide coupling, reductive amination, sulfonamide formation) without affecting the 4-(3-fluorophenyl) substituent . This orthogonal protecting group strategy makes the compound suitable as a diversification point for generating proprietary 3,4-disubstituted piperidine libraries. The availability of all four stereoisomers from specialty suppliers allows research teams to systematically explore stereochemical SAR by procuring the matched and mismatched isomers from a common commercial source . Minimum purity of 95% (CymitQuimica/Biosynth) supports direct use in parallel synthesis workflows without additional purification .

Quote Request

Request a Quote for Tert-butyl (3S,4R)-3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.